
2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 88017-03-2 . It is also known as N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H15N3O2.ClH/c8-1-2-9-7(11)10-3-5-12-6-4-10 .Chemical Reactions Analysis
Morpholines, including “this compound”, are synthesized from 1,2-amino alcohols and related compounds . The synthesis involves a sequence of coupling, cyclization, and reduction reactions .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 209.68 .科学的研究の応用
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives, including compounds structurally related to "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," have been extensively explored for their broad spectrum of pharmacological activities. These compounds have been synthesized and designed for diverse pharmacological activities due to their unique structural features. Research indicates that these derivatives exhibit a range of potent pharmacophoric activities, which supports ongoing efforts to design and synthesize novel morpholine and pyran derivatives for potential therapeutic applications (Asif & Imran, 2019).
Neuroprotective and Antidepressant-like Activity
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound related to the chemical class of "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," demonstrates significant neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These effects suggest potential therapeutic applications for neurodegenerative diseases and conditions requiring antidepressant and antiaddictive interventions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Role in Chemosensors for Zinc Ions
The incorporation of carboxamide groups into 8-aminoquinoline molecules, a similar structural modification approach as in "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," enhances water solubility and cell membrane permeability. These derivatives, including 8-amidoquinoline, have shown vast potential as functional receptors for zinc ions, primarily due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. This underscores the potential of such derivatives in the development of sensitive and selective chemosensors for zinc and other metal ions (Mohamad et al., 2021).
Safety and Hazards
特性
IUPAC Name |
2-(aminomethyl)morpholine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.2ClH/c7-3-5-4-9(6(8)10)1-2-11-5;;/h5H,1-4,7H2,(H2,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDJVIOCUMQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
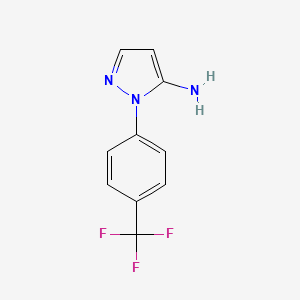
![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)
![6-cyclopropyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2536064.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2536066.png)
![N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2536067.png)
methanone](/img/structure/B2536068.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2536071.png)
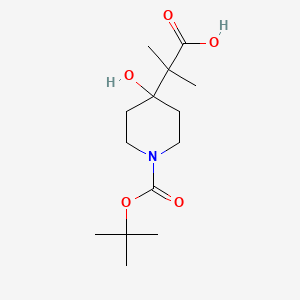
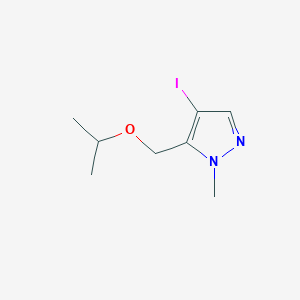
![2-(2-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2536076.png)
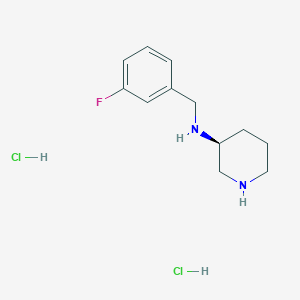
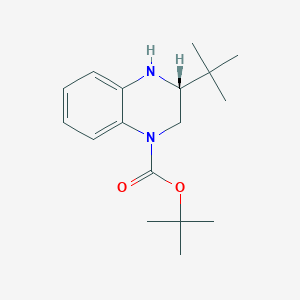
![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)
